Cas no 900013-16-3 (1-5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl-2-(piperidin-1-yl)ethan-1-one)

1-5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl-2-(piperidin-1-yl)ethan-1-one structure
900013-16-3 structure
Product Name:1-5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl-2-(piperidin-1-yl)ethan-1-one
CAS No:900013-16-3
MF:C20H23N3O2S
MW:369.480523347855
CID:5440922
Update Time:2025-05-19

1-5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl-2-(piperidin-1-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(5-(4-Hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone
    • 1-5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl-2-(piperidin-1-yl)ethan-1-one
    • Inchi: 1S/C20H23N3O2S/c24-16-8-6-15(7-9-16)18-13-17(19-5-4-12-26-19)21-23(18)20(25)14-22-10-2-1-3-11-22/h4-9,12,18,24H,1-3,10-11,13-14H2
    • InChI Key: FNJQFXIMHYYQCK-UHFFFAOYSA-N
    • SMILES: C(=O)(N1C(C2=CC=C(O)C=C2)CC(C2SC=CC=2)=N1)CN1CCCCC1

1-5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl-2-(piperidin-1-yl)ethan-1-one Pricemore >>

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Additional information on 1-5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl-2-(piperidin-1-yl)ethan-1-one

Recent Advances in the Study of 1-5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl-2-(piperidin-1-yl)ethan-1-one (CAS: 900013-16-3)

The compound 1-5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl-2-(piperidin-1-yl)ethan-1-one (CAS: 900013-16-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique pyrazole and piperidine moieties, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development.

One of the key areas of research has been the synthesis and optimization of this compound. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The researchers employed a multi-step process involving condensation reactions and catalytic hydrogenation, achieving a final product with high enantiomeric purity. This advancement is critical for further preclinical and clinical studies.

Pharmacological evaluations have revealed that 1-5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl-2-(piperidin-1-yl)ethan-1-one exhibits potent inhibitory activity against several kinase targets, including those implicated in cancer and inflammatory diseases. In vitro assays demonstrated significant inhibition of JAK2 and PI3K, with IC50 values in the nanomolar range. These findings suggest potential applications in oncology and autoimmune disorders, warranting further investigation.

In addition to its kinase inhibitory properties, recent in vivo studies have explored the compound's pharmacokinetics and toxicity profile. A preclinical trial conducted in murine models indicated favorable bioavailability and a half-life suitable for once-daily dosing. Importantly, the compound showed minimal off-target effects, reducing concerns about potential adverse reactions. These results position it as a strong candidate for translational research.

Despite these promising findings, challenges remain. For instance, the compound's solubility in aqueous solutions is limited, which may impact formulation strategies. Researchers are currently exploring prodrug approaches and nanoformulations to enhance delivery and efficacy. Additionally, ongoing studies aim to elucidate the full spectrum of its biological targets and potential drug-drug interactions.

In conclusion, 1-5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl-2-(piperidin-1-yl)ethan-1-one (CAS: 900013-16-3) represents a promising scaffold for drug development, with demonstrated activity against key therapeutic targets. Continued research into its synthesis, pharmacology, and formulation will be essential to fully realize its clinical potential. The compound's unique structure and biological profile make it a valuable subject for further study in the chemical biology and medicinal chemistry communities.

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